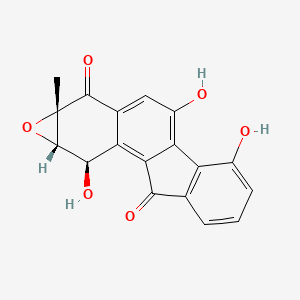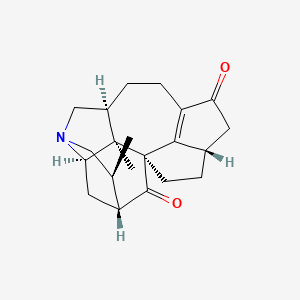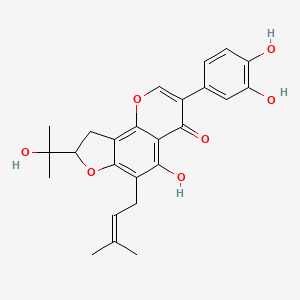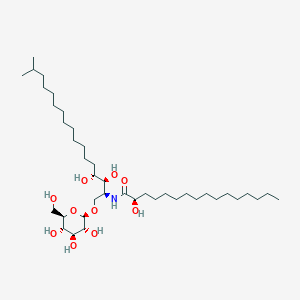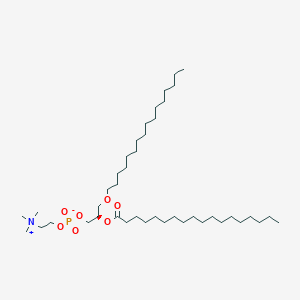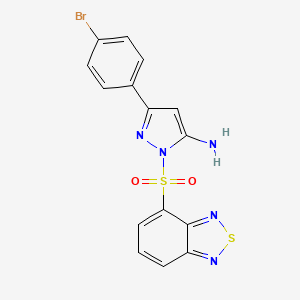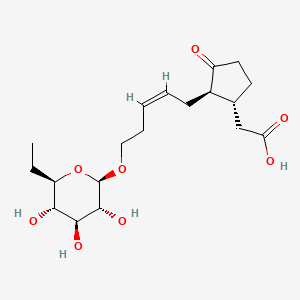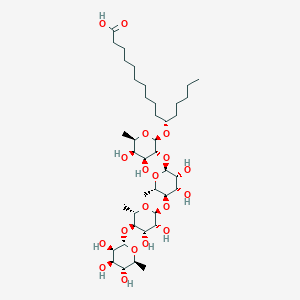
Operculinic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Operculinic acid C is an oligosaccharide. It has a role as a metabolite.
Applications De Recherche Scientifique
Chemical Structure and Properties
Operculinic acid C, primarily known for its presence in various plants, has been a subject of interest due to its unique chemical properties. Wagner and Kazmaier (1977) elucidated its structure as a glucorhamnohexasaccharide of 3,12-dihydroxypalmitic acid, mainly through degradative and spectroscopic investigations (Wagner & Kazmaier, 1977). This discovery paved the way for further exploration of its potential applications.
Biomedical Research
This compound has been investigated in the context of its interaction with biological systems. For instance, Castañeda-Gómez et al. (2013) studied its role as an inhibitor of multidrug efflux pumps, revealing its potential in enhancing the efficacy of certain cancer treatments (Castañeda-Gómez et al., 2013). Such findings suggest this compound could play a significant role in overcoming drug resistance in cancer therapy.
Natural Product Chemistry
The isolation and characterization of this compound from various plant sources have contributed to the field of natural product chemistry. Ono et al. (2009) successfully isolated operculinic acid H, related to this compound, from Ipomoea operculata, providing valuable insights into the complex composition of plant resin glycosides (Ono et al., 2009).
Potential Therapeutic Applications
In the realm of therapeutic research, this compound's role in traditional medicine and its bioactive properties are being explored. Barnes et al. (2003) identified operculinic acid in a prairie medicinal plant, Ipomoea leptophylla, showing activity against M. tuberculosis, hinting at its potential in treating infectious diseases (Barnes et al., 2003).
Propriétés
Formule moléculaire |
C40H72O19 |
|---|---|
Poids moléculaire |
857 g/mol |
Nom IUPAC |
(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid |
InChI |
InChI=1S/C40H72O19/c1-6-7-13-16-23(17-14-11-9-8-10-12-15-18-24(41)42)56-40-36(28(46)26(44)20(3)53-40)59-39-33(51)30(48)35(22(5)55-39)58-38-32(50)29(47)34(21(4)54-38)57-37-31(49)27(45)25(43)19(2)52-37/h19-23,25-40,43-51H,6-18H2,1-5H3,(H,41,42)/t19-,20+,21-,22-,23-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-/m0/s1 |
Clé InChI |
YWGSNDLKHDCUPK-CHPIRXAKSA-N |
SMILES isomérique |
CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O)O)O |
SMILES canonique |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



